molecular formula C12H17NO B1360936 1-(2-Methylbenzyl)pyrrolidin-3-ol CAS No. 1044773-97-8

1-(2-Methylbenzyl)pyrrolidin-3-ol

Cat. No.: B1360936
CAS No.: 1044773-97-8
M. Wt: 191.27 g/mol
InChI Key: XCHKKIMRHNCWOK-UHFFFAOYSA-N
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Description

1-(2-Methylbenzyl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a 2-methylbenzyl group and a hydroxyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylbenzyl)pyrrolidin-3-ol can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzyl chloride with pyrrolidin-3-ol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as palladium on carbon may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylbenzyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Methylbenzyl)pyrrolidin-3-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored as a potential lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylbenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The benzyl group may interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 1-(2-Methoxybenzyl)pyrrolidin-3-ol
  • 1-(3-Methylbenzyl)pyrrolidin-3-ol
  • 1-(4-Methylbenzyl)pyrrolidin-3-ol
  • 1-(2-Fluorobenzyl)pyrrolidin-3-ol

Uniqueness: 1-(2-Methylbenzyl)pyrrolidin-3-ol is unique due to the specific positioning of the methyl group on the benzyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets compared to its analogs .

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10-4-2-3-5-11(10)8-13-7-6-12(14)9-13/h2-5,12,14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHKKIMRHNCWOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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